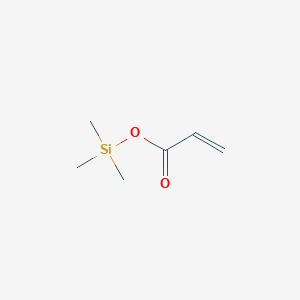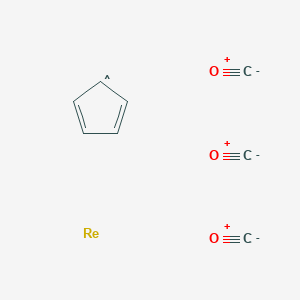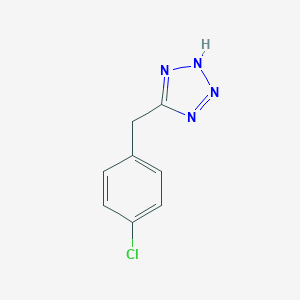
5-(4-chlorobenzyl)-1H-tetrazole
Vue d'ensemble
Description
5-(4-Chlorobenzyl)-2H-tetrazole is a chemical compound with the CAS Number: 14064-61-0 . It is a white needle-like substance with a molecular weight of 194.62 . The compound’s melting point ranges from 161 to 166°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another study reported the synthesis of 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of 4-Chlorobenzyl alcohol, a related compound, has been reported with a molecular formula of C7H7ClO and an average mass of 142.583 Da . Another related compound, 4-Chlorobenzyl chloride, has a molecular formula of C7H6Cl2 and an average mass of 161.029 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Chlorobenzyl)-2H-tetrazole include a melting point range of 161 to 166°C, and it appears as white needles .Applications De Recherche Scientifique
Medicinal Chemistry
Application
“5-(4-chlorobenzyl)-1H-tetrazole” is used in the synthesis of new heterocyclic compounds . These compounds have shown potential in antimicrobial and anti-lipase inhibitory activities .
Method of Application
The compound is synthesized starting from 4-amino-3-(4-chlorobenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole . The structures of the synthesized compounds are clarified using IR, 1H NMR, 13C NMR, elemental analyses, and mass spectral techniques .
Results
Among the tested substances, compounds 3, 8c, 8d, 8e, and 9d exhibited good activity against Gram-positive bacteria . Furthermore, all the synthesized compounds were investigated with regard to pancreatic lipase inhibition activity, and compounds 5e, 8b, and 9b showed a considerable anti-lipase activity at various concentrations .
Antiviral Activity
Application
“5-(4-chlorobenzyl)-1H-tetrazole” is used in the synthesis of new sulfonamide derivatives . These compounds have shown potential in antiviral activities .
Method of Application
The compound is synthesized starting from 4-chlorobenzoic acid . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .
Results
The bioassay tests showed that compounds 7b and 7i possessed certain anti-tobacco mosaic virus activity .
Organic Synthesis
Application
“5-(4-chlorobenzyl)-1H-tetrazole” can be used in the preparation of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone . This compound has potential applications in organic synthesis .
Method of Application
The preparation of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone involves reacting isobutyronitrile with 1-bromo-3-chloropropane in the presence of a first base in a non-polar solvent at a temperature of about 15° to 65° C .
Results
The result of this reaction is the formation of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone .
Antifungal and Herbicidal Properties
Application
“5-(4-chlorobenzyl)-1H-tetrazole” is used in the synthesis of new sulfonamide derivatives . These compounds have shown potential in antifungal and herbicidal activities .
Results
The bioassay tests showed that these compounds possess certain antifungal and herbicidal properties .
Synthesis of Metconazole
Application
“5-(4-chlorobenzyl)-1H-tetrazole” is used in the synthesis of metconazole , a triazole antiseptic that is environmentally friendly and high efficiency with broad-spectrum activity against bacteria and fungi .
Method of Application
The synthesis of metconazole involves a new, convenient, and high-yield four-step process: aldol condensation, dimethylation, hydrogenation, and one-pot triazolation .
Results
The desired product, metconazole, is obtained in four steps and 27% total yield .
Safety And Hazards
The safety data sheet for 4-Chlorobenzyl alcohol, a related compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . Similarly, 4-Chlorobenzoyl chloride is also considered hazardous, causing severe skin burns, eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVBWDXECSSTFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352342 | |
| Record name | 5-(4-chlorobenzyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorobenzyl)-1H-tetrazole | |
CAS RN |
14064-61-0 | |
| Record name | 5-(4-chlorobenzyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-CHLOROBENZYL)-2H-TETRAAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




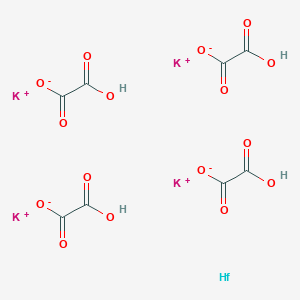
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
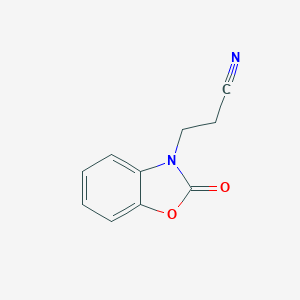
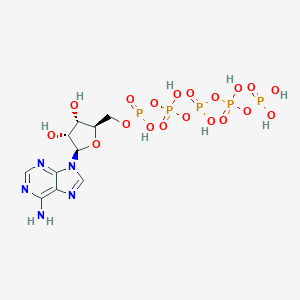
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
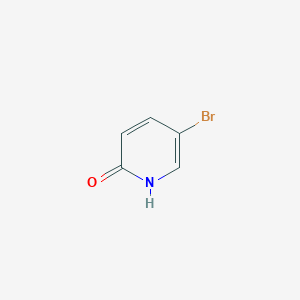

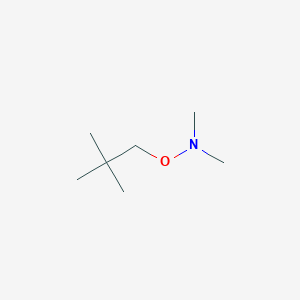
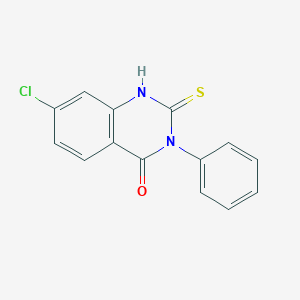
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
